Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate typically involves the chlorination of 3-methylthiophene followed by esterification. One common method includes the reaction of 3-methylthiophene with phosphorus trichloride in the presence of sunlight, which results in the chlorination of the thiophene ring . The chlorinated product is then esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorinated thiophene ring to a more reduced form, such as a thiophene with fewer chlorine atoms.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Partially or fully dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interfere with cellular signaling pathways. For example, it has been shown to inhibit the production of autoantibodies in a mouse model of systemic lupus erythematosus, suggesting its potential use in treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Similar in structure but with a hydroxyl group instead of a methyl group.
3-Methylthiophene: The parent compound without the chlorination and esterification.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the ester functional group make it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry.
Properties
IUPAC Name |
methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBHJNHOAHJNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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